Methods and Technical Details
The synthesis of PROTAC FKBP Degrader-3 involves several key steps:
Structure and Data
PROTAC FKBP Degrader-3 has a molecular weight of 1295.54 g/mol and its chemical formula is C₆₈H₉₀N₆O₁₇S. The structure consists of a central linker that connects two functional groups: one that interacts with FKBP and another that binds to the von Hippel-Lindau E3 ligase .
Reactions and Technical Details
The primary chemical reaction involving PROTAC FKBP Degrader-3 is its ability to form a ternary complex with both the target protein (FKBP) and E3 ligase (von Hippel-Lindau). This process involves:
This mechanism allows for catalytic cycles where a single PROTAC molecule can induce multiple rounds of degradation.
Process and Data
The mechanism of action for PROTAC FKBP Degrader-3 involves several sequential steps:
This process not only eliminates unwanted proteins but also allows for dynamic regulation of protein levels in response to cellular conditions.
Physical Properties
Chemical Properties
Scientific Uses
PROTAC FKBP Degrader-3 has significant potential in various scientific applications:
The Ubiquitin-Proteasome System represents the primary quality-control mechanism for intracellular protein homeostasis in eukaryotic cells. This system employs a cascade of enzymatic reactions to tag proteins for degradation: (1) Ubiquitin-activating enzyme (E1) activates ubiquitin in an adenosine triphosphate-dependent manner; (2) Ubiquitin-conjugating enzyme (E2) accepts the activated ubiquitin; and (3) Ubiquitin ligase (E3) facilitates the transfer of ubiquitin to specific substrate proteins [6] [10]. Polyubiquitin chains linked through lysine 48 residues serve as the canonical signal for proteasomal recognition and subsequent degradation [6]. The human genome encodes approximately 600 E3 ligases that confer substrate specificity, though fewer than 2% have been harnessed for therapeutic applications [1] [3].
Targeted Protein Degradation technologies exploit this natural machinery by artificially redirecting E3 ligases toward disease-relevant proteins. Unlike occupancy-driven inhibitors, degradation-based approaches provide a catalytic mechanism of action—each degrader molecule can facilitate multiple rounds of target destruction [3] [10]. This fundamental principle underpins the transformative potential of degradation therapies, particularly for targets traditionally considered "undruggable" by conventional small molecules [4] [8].
Table 1: Key Components of the Ubiquitin-Proteasome System
Component | Function | Human Variants |
---|---|---|
E1 Enzyme | Activates ubiquitin | 2 |
E2 Enzyme | Accepts ubiquitin from E1 | ~40 |
E3 Ligase | Substrate recognition and ubiquitin transfer | ~600 |
26S Proteasome | Degrades polyubiquitinated proteins | 1 multi-subunit complex |
The conceptual foundation for Proteolysis-Targeting Chimeras was established in 2001 with the report of Protac-1, a chimeric molecule comprising the angiogenesis inhibitor ovalicin (targeting methionine aminopeptidase-2) linked to an IκBα-derived phosphopeptide (recruiting the Skp1-Cullin-F-box containing complex β-TRCP E3 ligase) [5] [8]. This early proof-of-concept demonstrated targeted ubiquitination and degradation in cell lysates but faced limitations in cellular permeability and stability due to its peptidic nature [5] [9].
A critical advancement occurred in 2008 with the development of the first fully small-molecule Proteolysis-Targeting Chimera, which utilized non-steroidal androgen receptor ligands linked to nutlin (a murine double minute 2 E3 ligase binder) to degrade the androgen receptor [5] [8]. This breakthrough coincided with the discovery of additional E3 ligase recruiting ligands:
The evolution of linker chemistry—optimizing length, composition, and attachment points—has been equally critical for ternary complex formation and degradation efficiency [5] [8]. By 2015, Proteolysis-Targeting Chimeras achieved nanomolar degradation potency (e.g., receptor-interacting serine/threonine-protein kinase 2 degraders with half-maximal degradation concentration = 1.4 nanomolar), cementing their therapeutic potential [5] [9].
Proteolysis-Targeting Chimera FKBP Degrader-3 (chemical structure: C₆₈H₉₀N₆O₁₇S; molecular weight: 1295.54 g/mol) exemplifies the heterobifunctional architecture central to Proteolysis-Targeting Chimera technology [2] [7]. Its three components serve distinct functions:
This compound was explicitly designed as a chemical tool to investigate ubiquitination kinetics and substrate selectivity, leveraging FK506-binding protein 12's well-defined structure and the availability of sensitive detection methods (e.g., enhanced green fluorescent protein-tagged variants) [2] [7].
Table 2: Structural Components of Proteolysis-Targeting Chimera FKBP Degrader-3
Component | Chemical Identity | Function | Binding Target |
---|---|---|---|
Warhead | FK506 derivative | Target protein engagement | FK506-binding protein 12 |
E3 Ligand | VH032 derivative | E3 ligase recruitment | Von Hippel-Lindau complex |
Linker | Aliphatic/ether-based chain | Spatial orientation | N/A |
Treatment of cells with 250 nanomolar Proteolysis-Targeting Chimera FKBP Degrader-3 induces rapid polyubiquitination of enhanced green fluorescent protein-FK506-binding protein 12 within one hour, demonstrating efficient ternary complex formation [2] [7]. Key mechanistic findings include:
Table 3: Characteristics of Ternary Complex Formation Induced by Proteolysis-Targeting Chimera FKBP Degrader-3
Parameter | Observation | Research Implication |
---|---|---|
Ubiquitination Site | Lysine 158 | Demonstrates residue-specific modification |
Time to Maximum Ubiquitination | 60 minutes | Indicates rapid complex assembly |
Minimum Effective Concentration | 250 nanomolar | Reflects high catalytic efficiency |
Cooperativity | Positive binding cooperativity | Enhances ternary complex stability |
Proteolysis-Targeting Chimera FKBP Degrader-3 serves as a paradigm for evaluating fundamental principles of targeted degradation:
This compound has been particularly valuable for studying "hook effect" dynamics—the disruption of productive ternary complexes at excessive degrader concentrations—due to FK506-binding protein 12's well-characterized ligand-binding properties [2] [8]. Furthermore, its utility in structural biology (e.g., cryo-electron microscopy studies of ubiquitinated intermediates) provides tangible insights for degrading other structurally resilient targets [7] [9]. As the field advances toward degrading multifunctional scaffolding proteins and transcription factors, the foundational principles demonstrated by Proteolysis-Targeting Chimera FKBP Degrader-3 remain integral to rational degrader design [8] [10].
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